Bienvenue dans la boutique en ligne BenchChem!

(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride

Anticancer Regiochemistry MCF-7

(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride (CAS 1909319-17-0; molecular formula C₉H₁₂ClNOS; molecular weight 217.72 g/mol) is a heterocyclic primary amine building block featuring a bicyclic benzoxathiin core wherein both oxygen and sulfur are embedded within the six-membered ring. The compound is supplied as the hydrochloride salt, which confers enhanced aqueous solubility relative to its free base form (CAS 161219-83-6; C₉H₁₁NOS; MW 181.26 g/mol), thereby improving its compatibility with aqueous biological assay conditions and pharmaceutical formulation workflows.

Molecular Formula C9H12ClNOS
Molecular Weight 217.72
CAS No. 1909319-17-0
Cat. No. B3049031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride
CAS1909319-17-0
Molecular FormulaC9H12ClNOS
Molecular Weight217.72
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2S1)CN.Cl
InChIInChI=1S/C9H11NOS.ClH/c10-5-7-6-12-9-4-2-1-3-8(9)11-7;/h1-4,7H,5-6,10H2;1H
InChIKeyNSDSKHUUAQAGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride (CAS 1909319-17-0): Scaffold Identity and Procurement-Grade Characterization


(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride (CAS 1909319-17-0; molecular formula C₉H₁₂ClNOS; molecular weight 217.72 g/mol) is a heterocyclic primary amine building block featuring a bicyclic benzoxathiin core wherein both oxygen and sulfur are embedded within the six-membered ring . The compound is supplied as the hydrochloride salt, which confers enhanced aqueous solubility relative to its free base form (CAS 161219-83-6; C₉H₁₁NOS; MW 181.26 g/mol), thereby improving its compatibility with aqueous biological assay conditions and pharmaceutical formulation workflows . Its 2-ylmethanamine substitution pattern distinguishes it from the regioisomeric 3-ylmethyl series and positions it as a versatile scaffold for constructing biologically active conjugates across multiple target classes, including purine-based anticancer agents, histamine H₃ receptor inverse agonists, and selective estrogen receptor α modulators [1][2][3].

Why In-Class Substitution of (2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride Is Not Advisable: Structural and Pharmacological Differentiation


Although several benzoxathiin-containing compounds exist within the chemical space (e.g., benoxathian, benzoxathiin 4,4-dioxides, 3-ylmethyl regioisomers, and benzodioxin isosteres), substituting (2,3-dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride with a closely related analog without experimental validation carries significant risk of altered biological outcome. The 2-ylmethyl substitution pattern yields purine conjugates with IC₅₀ values approximately 2.2-fold more potent than corresponding 3-ylmethyl regioisomers against the MCF-7 breast cancer cell line (IC₅₀ = 2.75 ± 0.02 µM vs. 6.18 ± 1.70 µM) [1]. Furthermore, the sulfur atom in the benzoxathiin ring enables unique neighboring-group participation chemistry—specifically a formal 1,4-sulfur migration via episulfonium intermediates—that is entirely absent in the all-oxygen benzodioxin isosteres [1][2]. The hydrochloride salt form provides practical advantages in aqueous solubility over the free base, which directly impacts biological assay reproducibility and formulation development . These three axes of differentiation—regiochemical, heteroatom-mediated, and salt-form—collectively mean that generic substitution without verification is likely to produce non-comparable experimental results.

Quantitative Differentiation Evidence for (2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride: Comparator-Based Performance Data


2-Ylmethyl vs. 3-Ylmethyl Regioisomers: ~2.2-Fold Superior Anticancer Potency in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison within the same research program, purine derivatives bearing the 2-ylmethyl-benzoxathiin scaffold (Series A) demonstrated significantly greater antiproliferative potency than the corresponding 3-ylmethyl regioisomers. The most active 2-ylmethyl derivative, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, exhibited an IC₅₀ of 2.75 ± 0.02 µM against the MCF-7 human breast cancer cell line [1]. In contrast, the best-performing 3-ylmethyl compounds from the prior series (compounds 2 and 3) showed IC₅₀ values of 6.18 ± 1.70 µM and 8.97 ± 0.83 µM, respectively [1]. This represents an approximately 2.2-fold potency advantage for the 2-ylmethyl substitution pattern over the 3-ylmethyl regioisomer.

Anticancer Regiochemistry MCF-7

Benzoxathiin (S) vs. Benzodioxin (O) Bioisosteres: Sulfur-Enabled Unique Reactivity and Divergent Synthetic Outcomes

A critical differentiation between the benzoxathiin scaffold (containing sulfur) and its benzodioxin isostere (all-oxygen) lies in the unique neighboring-group participation chemistry enabled by the sulfur atom. During Mitsunobu reactions between (RS)-2,3-dihydro-1,4-benzoxathiin-3-methanol and purine bases under microwave-assisted conditions, a formal 1,4-sulfur migration takes place through consecutive oxyranium and episulfonium ring intermediates, yielding benzodioxin-3-ylmethyl-purine rearrangement products [1]. This sulfur-mediated pathway is mechanistically inaccessible to the benzodioxin scaffold, meaning that the benzoxathiin starting material can access both benzoxathiin-2-ylmethyl and benzodioxin-3-ylmethyl product series from a single precursor, whereas the benzodioxin scaffold cannot undergo the reverse transformation [1][2].

Bioisosterism Synthetic Chemistry Neighboring-Group Participation

Apoptosis Induction: 70% Apoptotic Cell Population Achieved via G₂/M Arrest and eIF2α Phosphorylation

Beyond potency, the benzoxathiin-2-ylmethyl-purine conjugate demonstrates a defined mechanism of action involving apoptosis induction. Treatment of MCF-7 cells with (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine (IC₅₀ = 2.75 ± 0.02 µM) resulted in a significant increase in apoptotic cells to 70.08 ± 0.33% relative to untreated controls [1]. The three most active compounds in the series induced G₂/M cell cycle arrest and apoptosis associated with increased phosphorylation of the eukaryotic translation initiation factor eIF2α [1]. This mechanistic signature—G₂/M arrest coupled with eIF2α phosphorylation—provides a specific pathway-level differentiation from other benzoxathiin-derived series (e.g., ERα modulators or H₃ inverse agonists) that operate through entirely distinct targets.

Apoptosis Cell Cycle Arrest MCF-7

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for Biological Assay Compatibility

The hydrochloride salt form (CAS 1909319-17-0; MW 217.72 g/mol) of (2,3-dihydro-1,4-benzoxathiin-2-yl)methanamine exhibits enhanced aqueous solubility compared to its free base counterpart (CAS 161219-83-6; MW 181.26 g/mol), a property that is documented as a general characteristic of this salt form and that directly enhances its utility in pharmaceutical applications . While no direct quantitative solubility comparison between the HCl salt and free base of this specific compound has been published, the class-level principle is well established: hydrochloride salts of primary aliphatic amines typically exhibit substantially greater aqueous solubility than the corresponding free bases, with differences often exceeding one order of magnitude depending on pH [1]. This property is particularly relevant for in vitro biological assays conducted in aqueous buffer systems.

Solubility Salt Form Pharmaceutical Formulation

Scaffold Versatility Across Target Classes: H₃ Inverse Agonism (IC₅₀ = 8.6 nM), ERα Selectivity (50-Fold), and α₁-Adrenoceptor Antagonism

The benzoxathiin-2-methanamine scaffold has demonstrated applicability across multiple, mechanistically unrelated target classes, underscoring its value as a privileged fragment for lead generation. In the histamine H₃ receptor program, optimized dihydrobenzoxathiin derivatives achieved IC₅₀ values as low as 8.6 nM with oral bioavailability and brain penetrance demonstrated in rats at 3 mg/kg [1]. In the estrogen receptor program, benzoxathiin-based SERMs achieved 50-fold ERα selectivity in competitive binding assays and 100-fold selectivity in transactivation assays in HEK-293 cells, with the sulfur atom postulated to interact with discriminating residues in the ER binding pocket [2]. The N-substituted benzoxathiin-2-methanamine derivative benoxathian (CAS 92642-94-9) functions as a selective α₁-adrenoceptor antagonist with Ki values in the low nanomolar range [3][4]. This cross-target versatility is not equally shared by the benzodioxin scaffold, which lacks the polarizable sulfur atom.

Scaffold Versatility Polypharmacology Lead Generation

High-Impact Application Scenarios for (2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride Based on Quantitative Evidence


Anticancer Lead Optimization: 2-Ylmethyl Purine Conjugates Targeting MCF-7 Breast Cancer

Medicinal chemistry teams developing purine-based anticancer agents should prioritize the 2-ylmethyl-benzoxathiin scaffold over the 3-ylmethyl regioisomer, based on the ~2.2-fold IC₅₀ advantage (2.75 ± 0.02 µM vs. 6.18 ± 1.70 µM) demonstrated in the MCF-7 breast cancer cell line [1]. The defined mechanism of G₂/M cell cycle arrest, eIF2α phosphorylation, and 70.08% apoptosis induction at the IC₅₀ concentration provides a tractable pathway for structure-activity relationship (SAR) exploration and biomarker development [1]. The HCl salt form ensures aqueous solubility for reliable dose-response profiling.

Divergent Library Synthesis Exploiting Sulfur-Mediated Neighboring-Group Participation

Synthetic chemistry groups seeking to maximize chemical space coverage from a single advanced intermediate can exploit the unique 1,4-sulfur migration chemistry of the benzoxathiin scaffold. Starting from (RS)-2,3-dihydro-1,4-benzoxathiin-3-methanol (derivable from the target methanamine), Mitsunobu coupling under microwave conditions yields both benzoxathiin-2-ylmethyl and benzodioxin-3-ylmethyl product series through episulfonium rearrangement—a mechanistic pathway inaccessible to benzodioxin analogs [1][2]. This enables efficient parallel library generation for screening against diverse targets.

Polypharmacology Screening Library: Multi-Target Fragment-Based Drug Discovery

Organizations building fragment-screening collections should include the benzoxathiin-2-methanamine scaffold as a privileged fragment with validated activity across mechanistically unrelated target classes. The scaffold has produced potent leads against histamine H₃ receptors (IC₅₀ = 8.6 nM), estrogen receptor α (50-fold subtype selectivity), and α₁-adrenoceptors (nanomolar Ki range) [1][2][3]. This broad target-class footprint, attributable in part to the polarizable sulfur atom within the benzoxathiin core, significantly increases the probability of generating tractable hits across multiple therapeutic programs from a single fragment investment.

Aqueous Biological Assay Development: HCl Salt Prioritization Over Free Base

For in vitro pharmacology and early ADME profiling, procurement of the hydrochloride salt (CAS 1909319-17-0) is strongly recommended over the free base (CAS 161219-83-6). The HCl salt's enhanced aqueous solubility reduces reliance on DMSO co-solvents, minimizing solvent-induced cytotoxicity artifacts in cell-based assays [1]. This practical consideration is especially critical for high-content screening campaigns where compound precipitation can generate false-negative results or damage automated liquid-handling instrumentation.

Quote Request

Request a Quote for (2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.